Trithiocyanuric acid
Overview
Description
Trithiocyanuric acid, also known as 1,3,5-triazine-2,4,6-trithiol, is an organic heterocyclic compound with the molecular formula C3H3N3S3. It features a six-membered ring structure composed of alternating carbon and nitrogen atoms, with sulfur atoms attached to the carbon atoms. This compound is known for its threefold symmetry and is widely used in various fields such as pharmacology, agrochemistry, and analytical chemistry .
Scientific Research Applications
Trithiocyanuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in plating processes, as an anticorrosion agent, and in the production of composite materials.
Mechanism of Action
Target of Action
Trithiocyanuric acid (TTCA) primarily targets MoS2 nanosheets and cellulose fibers . It is used as a catalyst in the one-step polymerization of TTCA to polythiocyanuric acid (PTCA), resulting in PTCA-functionalization of the edge sites of the MoS2 to form a continuous, porous, polymeric network . In addition, TTCA functionalized cellulose fibers are used for efficient recovery of gold ions from aqueous solution .
Mode of Action
TTCA interacts with its targets through a process called covalent functionalization . This process involves the polymerization of TTCA to PTCA, which then binds to the edge sites of the MoS2 nanosheets . The resulting material exhibits enhanced peroxidase activity relative to native MoS2 . The PTCA–MoS2 peroxidase action functions by a ping-pong mechanism .
Biochemical Pathways
The primary biochemical pathway affected by TTCA involves the polymerization of TTCA to PTCA . This process results in the formation of a continuous, porous, polymeric network . The PTCA–MoS2 composite exhibits a higher value of Vmax than native MoS2 for an equal quantity of catalyst . This composite can be used for the colorimetric measurement of H2O2 and the indirect measurement of glucose, using glucose oxidase .
Pharmacokinetics
It is known that ttca can be converted to lithiated trithiocyanuric (li3tca) in-situ or by prelithiation in a lioh solution . More research is needed to fully understand the ADME properties of TTCA and their impact on bioavailability.
Result of Action
The primary result of TTCA’s action is the formation of a continuous, porous, polymeric network . This network exhibits enhanced peroxidase activity relative to native MoS2 . Additionally, TTCA functionalized cellulose fibers show efficient recovery of gold ions from aqueous solution .
Action Environment
The action of TTCA is influenced by environmental factors such as temperature and pH. For instance, the PTCA–MoS2 catalyst was found to be stable for two months when stored at 4°C . Furthermore, the maximum adsorption capacity of TTCA functionalized cellulose fibers for gold ions is achieved at pH 4.0 . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of TTCA.
Safety and Hazards
Trithiocyanuric acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place .
Future Directions
Trithiocyanuric acid-functionalized nanoporous silica (SBA-15-TTCA) was synthesized and applied as an optical probe to create a new fluorescence sensor for rapidly determining Ag+ ion concentrations in aqueous solutions . This indicates potential future applications in the field of sensor technology .
Biochemical Analysis
Biochemical Properties
Trithiocyanuric acid has been found to interact with various biomolecules. For instance, it has been used in the polymerization of polythiocyanuric acid (PTCA), resulting in PTCA-functionalisation of the edge sites of MoS2 to form a continuous, porous, polymeric network . This interaction enhances the peroxidase activity of the material .
Cellular Effects
Its ability to enhance peroxidase activity suggests potential impacts on cellular redox processes .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the polymerization process to form PTCA . This process results in the functionalisation of the edge sites of MoS2, enhancing its peroxidase activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over time. For instance, a PTCA–MoS2 catalyst, which was synthesized using this compound, remained stable for two months when stored at 4 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trithiocyanuric acid can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with hydrogen sulfide in the presence of a base. The reaction typically proceeds as follows:
C3N3Cl3+3H2S→C3H3N3S3+3HCl
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of cyanuric chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: Trithiocyanuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: Reduction reactions can convert this compound to thiols.
Substitution: It can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines and alcohols.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols and sulfides.
Substitution: Various substituted triazine derivatives.
Comparison with Similar Compounds
Trithiocyanuric acid can be compared to other sulfur-containing triazine compounds, such as:
Cyanuric acid: Unlike this compound, cyanuric acid contains oxygen atoms instead of sulfur atoms. It is commonly used in swimming pool disinfectants.
Melamine: This compound contains nitrogen atoms in place of sulfur and is used in the production of plastics and resins.
Uniqueness: this compound is unique due to its sulfur-containing structure, which imparts distinct chemical reactivity and coordination properties. Its ability to form stable complexes with metal ions makes it valuable in various applications, from catalysis to environmental remediation .
Properties
IUPAC Name |
1,3,5-triazinane-2,4,6-trithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3S3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRRRFSJFQTGGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)NC(=S)NC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
39709-15-4, 17766-26-6 (tri-hydrochloride salt) | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39709-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trithiocyanuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045067 | |
Record name | Trithiocyanuric acid | |
Source | EPA DSSTox | |
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Molecular Weight |
177.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638-16-4 | |
Record name | Trithiocyanuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trithiocyanuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trithiocyanuric acid | |
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Record name | Trithiocyanuric acid | |
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Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione | |
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Record name | Trithiocyanuric acid | |
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Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1,3,5-TRIAZINANE-2,4,6-TRITHIONE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key spectroscopic characteristics of Trithiocyanuric acid?
A1: this compound exhibits characteristic peaks in various spectroscopic analyses:
- FTIR: Distinct absorption bands corresponding to N–H, C–N, C=S, and S–H stretching vibrations. [, , , , ]
- NMR: Proton NMR reveals signals characteristic of the different proton environments within the molecule, aiding in tautomeric form identification. [, , ]
- UV–Vis: Absorption bands provide insights into the electronic structure and transitions within the molecule, useful for photophysical property analysis. [, ]
Q2: What is the most stable tautomeric form of this compound under standard conditions?
A: While TTCA can exist in both trithione and trithiol tautomeric forms, matrix isolation studies combined with FTIR spectroscopy indicate that the trithione form is dominant under standard conditions. []
Q3: Is this compound compatible with common polymer matrices?
A: Yes, TTCA demonstrates compatibility with various polymer matrices. For instance, it has been successfully incorporated into polyvinylbenzyl chloride to create core-shell magnetic nanoparticles for heavy metal removal from water. []
Q4: How does this compound behave under high pressure?
A: High-pressure studies on TTCA reveal that it undergoes interesting structural changes, including molecular distortion, interlayer slippage, and anisotropic shrinkage of intralayer rings. These variations influence its luminescence properties, leading to the observation of piezoluminescence above ~4 GPa. []
Q5: Can this compound act as a catalyst in polymerization reactions?
A: Yes, TTCA has demonstrated catalytic activity in the polymerization of itself. In the presence of 2D MoS2 nanosheets, TTCA undergoes polymerization to form polythiocyanuric acid, simultaneously functionalizing the MoS2 edge sites. []
Q6: Does this compound exhibit selectivity in its interactions?
A: Yes, TTCA exhibits selectivity in various interactions. For instance, it acts as a robust chelating ligand, selectively extracting divalent heavy metals like Pb(II) and Cu(II) from water. [] Additionally, its self-assembly with 4,4′-bipyridyl creates channels that show shape selectivity, accommodating p-xylene but not its isomers or mesitylene. []
Q7: Have there been any computational studies on this compound?
A7: Yes, computational chemistry plays a significant role in understanding TTCA. Density Functional Theory (DFT) calculations have been employed to:
- Analyze tautomeric forms: Determine the relative energies and vibrational frequencies of the trithione and trithiol tautomers. []
- Investigate intermolecular interactions: Study the hydrogen bonding patterns in TTCA co-crystals and their influence on crystal packing. [, ]
- Explore electronic structure: Calculate the HOMO-LUMO gap and understand its relationship to electronic and optical properties. []
Q8: What are some notable applications of this compound?
A8: TTCA finds use in diverse applications, including:
- Metal ion removal: Forms complexes with heavy metal ions like Pb(II), Cu(II), Cd(II), and Hg(II), enabling their removal from aqueous solutions. [, , , ]
- Corrosion inhibition: Self-assembled monolayers of TTCA on copper surfaces provide significant corrosion protection in acidic environments. []
- Drug delivery: TTCA-based nanoparticles show potential as redox-responsive drug delivery systems for antitumor drugs. [, ]
- Photocatalysis: Incorporation of TTCA into polymeric carbon nitride enhances its photocatalytic activity for hydrogen evolution from water splitting. []
Q9: How does this compound interact with metal ions?
A: TTCA interacts with metal ions through its sulfur and nitrogen atoms, forming stable coordination complexes. These interactions are utilized for metal ion removal, with different metal ions exhibiting varying affinities for TTCA. [, , , ]
Q10: Has this compound been used in the development of any analytical methods?
A: Yes, TTCA's ability to selectively bind certain metal ions has led to its application in analytical chemistry. For example, it has been incorporated into gold nanodot-based probes for the sensitive and selective detection of cyanide ions. []
Q11: What are the limitations of using this compound?
A11: While TTCA boasts various applications, limitations include:
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